Reticulin

Descripción

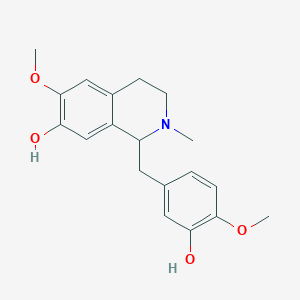

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862010 | |

| Record name | 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Composition of Reticulin Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Reticulin fibers are essential components of the extracellular matrix (ECM) in various soft tissues, including the liver, bone marrow, and lymphoid organs.[1] They form a delicate, mesh-like network that provides a supportive scaffold for the resident parenchymal cells.[1][2] Unlike the thick, bundling fibers of Type I collagen, this compound fibers are characterized by their fine, branching nature and their unique staining properties. This guide provides an in-depth examination of the molecular composition of this compound fibers, the signaling pathways governing their synthesis, and the experimental protocols used for their analysis.

Core Components of this compound Fibers

This compound fibers are composite structures, primarily consisting of a specific type of collagen, a significant carbohydrate component, and associated proteoglycans. This unique composition is responsible for their distinct structural and chemical properties.

| Component | Sub-Type / Key Molecule | Primary Function |

| Protein | Collagen Type III | Forms the core fibrillar structure; provides tensile strength and scaffolding. |

| Carbohydrate | Galactose, Glucose, Mannose, Fucose | Associated with the collagen fibrils; responsible for the argyrophilic (silver-staining) property. |

| Proteoglycans | Heparitin Sulfate, Decorin, etc. | Comprise the amorphous matrix, aid in fibril organization, hydration, and sequestration of growth factors.[3][4][5] |

The Protein Core: Type III Collagen

The fundamental structural unit of a this compound fiber is Type III collagen .[1] This protein is a member of the fibrillar collagen family and is encoded by the COL3A1 gene.

Molecular Structure

Type III collagen is a homotrimer, composed of three identical alpha-1(III) chains.[6] These chains wind around each other to form a right-handed triple helix, a characteristic feature of fibrillar collagens.[6] This triple-helical conformation is stabilized by the repetitive Gly-X-Y amino acid sequence, where glycine, the smallest amino acid, occupies every third position.[6] Proline and hydroxyproline (B1673980) are frequently found in the X and Y positions, respectively, contributing to the helix's stability.[6] A key feature of Type III collagen is the presence of a stabilizing C-terminal cystine knot formed by disulfide bonds.

Amino Acid Composition

The amino acid profile of Type III collagen is critical to its structure. While it contains at least 19 different amino acids, its composition is dominated by a few key residues.[7][8]

| Amino Acid | Approximate Percentage of Total Residues | Key Role in Structure |

| Glycine (Gly) | ~33% | Allows for the tight packing of the three alpha chains into a triple helix.[7] |

| Proline (Pro) & Hydroxyproline (Hyp) | ~22% | Stabilize the helical conformation.[7] |

| Alanine (Ala) | 9.6% - 10.65% | Contributes to the overall structure. |

| Arginine (Arg) | 8.7% - 9.08% | Involved in inter-chain interactions. |

Note: Percentages are approximations based on available data and may vary slightly between species and tissues.

Biosynthesis and Assembly

The synthesis of Type III collagen is a multi-step process involving intracellular and extracellular modifications. It begins with the synthesis of a pre-procollagen chain, which undergoes several post-translational modifications, including hydroxylation of proline and lysine (B10760008) residues and glycosylation.[6] Three pro-alpha chains then assemble, forming the triple helix. This procollagen (B1174764) molecule is secreted into the extracellular space, where terminal propeptides are cleaved by proteinases to form tropocollagen. These tropocollagen molecules then self-assemble into thin fibrils, which constitute the this compound fibers.

The Glycan Component

A distinguishing feature of this compound fibers is their high carbohydrate content, which is significantly greater than that of Type I collagen fibers.[1] This is the primary reason for their argyrophilia (affinity for silver salts) and their positive reaction with the Periodic acid-Schiff (PAS) reagent.[1][2] The carbohydrate matrix, rather than the collagen fibril itself, is believed to be responsible for these staining characteristics.[2][3]

The main sugars identified within reticular material are:

-

Galactose

-

Glucose

-

Mannose

-

Fucose

While the exact quantitative ratios are not fully established, their high concentration is a key diagnostic feature.[1]

Associated Proteoglycans and Other Molecules

This compound fibers are embedded in an amorphous ground substance rich in proteoglycans.[3] These molecules consist of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. In the context of this compound fibers, studies have identified the presence of heparitin sulfate as a characteristic component of the matrix.[3] Other proteoglycans like decorin and versican are also found in the dermal ECM where this compound fibers are present.[4] These molecules play crucial roles in tissue hydration, fibril organization, and the binding of signaling molecules.

Regulation of Synthesis: The TGF-β/SMAD Pathway

The synthesis of extracellular matrix components, including Type III collagen, is tightly regulated by various signaling pathways. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary regulator of collagen production and is implicated in fibrotic processes where this compound deposition increases.[9]

Upon binding of TGF-β to its type II receptor (TβRII), the type I receptor (TβRI) is recruited and phosphorylated.[10] This activated receptor complex then phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These activated R-SMADs form a complex with a common-mediator SMAD (Co-SMAD), SMAD4. The entire complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes, including COL3A1.[10][11]

References

- 1. Reticular fiber - Wikipedia [en.wikipedia.org]

- 2. This compound Fibers | PPTX [slideshare.net]

- 3. Histochemical and morphological characterization of reticular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Skin - Wikipedia [en.wikipedia.org]

- 5. Proteoglycans in Normal and Healing Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type III collagen (COL3A1): Gene and protein structure, tissue distribution, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elementsusa.com [elementsusa.com]

- 8. cbsupplements.com [cbsupplements.com]

- 9. bapath.org [bapath.org]

- 10. tandfonline.com [tandfonline.com]

- 11. m.youtube.com [m.youtube.com]

The Role of Type III Collagen in the Extracellular Matrix: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Type III collagen, a critical fibrillar collagen encoded by the COL3A1 gene, is a fundamental component of the extracellular matrix (ECM) in dynamic, distensible tissues. While often found alongside the more abundant type I collagen, its unique properties impart essential characteristics of elasticity and support to organs such as the skin, blood vessels, and uterus.[1] Mutations in COL3A1 lead to the severe vascular Ehlers-Danlos Syndrome, underscoring its non-redundant role in tissue integrity.[1] This technical guide provides an in-depth examination of the function of type III collagen within the ECM, detailing its structure, synthesis, and interactions. It presents quantitative data on its distribution and expression, comprehensive protocols for its analysis, and a review of the key signaling pathways that govern its homeostasis.

Introduction to Type III Collagen

The extracellular matrix is a complex, three-dimensional network of macromolecules that provides structural and biochemical support to surrounding cells. Within this network, the collagen family of proteins is the most abundant. Type III collagen is one of the major fibrillar collagens and is composed of three identical α1(III) chains that fold into a characteristic triple helix.[1] It is a primary product of fibroblasts and is crucial during embryogenesis, wound healing, and for the normal function of hollow organs.[1] Its presence is particularly important in tissues that require elasticity; it forms thin fibrils that co-assemble with type I collagen, regulating the diameter and biomechanical properties of the resulting collagen fibers.

Structure, Synthesis, and Fibrillogenesis

Type III collagen is synthesized as a procollagen (B1174764) molecule, featuring N- and C-terminal propeptides that are cleaved extracellularly by specific metalloproteinases to allow for fibril assembly.[1] This process is followed by covalent cross-linking, which is essential for the tensile strength of the collagen fibers. A key feature of type III collagen is the presence of inter-chain disulfide bonds within its C-terminal propeptide, which are crucial for the correct alignment of the three α-chains during triple helix formation.

The synthesis and secretion of type III collagen is a multi-step process that is tightly regulated.

References

The Role of Reticulin in Liver Tissue Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role of reticulin in maintaining the structural integrity of liver tissue. It details the composition and function of the this compound network, its alterations in pathological states, methodologies for its assessment, and the key signaling pathways governing its dynamics.

Introduction: The Liver's Scaffolding

The liver's intricate architecture is upheld by a sophisticated network of extracellular matrix (ECM) components. Among these, the this compound framework plays a pivotal role. This compound fibers, primarily composed of type III collagen, form a delicate, mesh-like scaffold that supports the parenchymal cells, including hepatocytes and sinusoidal endothelial cells.[1][2][3] This network is crucial for maintaining the normal lobular organization of the liver and facilitating essential physiological processes.[4] In the healthy liver, this compound fibers are found in the space of Disse, where they help maintain the one- to two-cell-thick hepatic plates.[5][6]

The this compound Network in Normal Liver Architecture

This compound fibers are a specialized form of connective tissue fiber composed of type III collagen.[1] These argyrophilic (silver-staining) fibers form a fine, branching network, or reticulum, that provides a supportive mesh in soft tissues like the liver, bone marrow, and lymphatic organs.[1] Unlike the thick bundles of type I collagen, this compound fibers create a delicate and flexible scaffold.

Key Functions in the Liver:

-

Structural Support: The this compound network provides the primary structural support for the hepatic plates and sinusoids.[2]

-

Architectural Maintenance: It is instrumental in preserving the normal lobular architecture of the liver.[5]

-

Cellular Organization: The framework helps to organize hepatocytes and other liver cells, which is essential for their proper function.

This compound in Liver Pathogenesis: A Shift in the Scaffold

Chronic liver injury from various causes, such as viral hepatitis, alcoholic liver disease, and non-alcoholic steatohepatitis (NASH), triggers a wound-healing response that leads to the excessive deposition of ECM proteins, a condition known as fibrosis.[7][8] The this compound network is significantly altered during the progression of liver disease.

In the early stages of fibrosis, there is an increase in the deposition of this compound (type III collagen) fibers.[4] As the disease progresses to cirrhosis, the delicate this compound framework is replaced by thicker, more rigid type I collagen fibers, leading to a distortion of the liver architecture and impaired function.[9] This architectural disruption is a hallmark of advanced liver disease and can be visualized by the collapse and condensation of the this compound framework in areas of hepatocyte necrosis.[10]

The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis.[7] In response to liver injury, quiescent HSCs transform into myofibroblast-like cells that are the primary source of ECM proteins, including both type I and type III collagen.[7][11]

Quantitative Analysis of this compound and Collagen in Liver Fibrosis

The assessment of this compound and collagen deposition is crucial for staging liver fibrosis. While semi-quantitative scoring systems are commonly used, quantitative analysis provides more objective data. Digital image analysis of stained liver biopsy sections allows for the measurement of the collagen proportional area (CPA), which is the ratio of the collagen area to the total tissue area.[12]

| Parameter | Normal Liver | Early Fibrosis | Cirrhosis | Reference |

| This compound Framework | Delicate, well-defined network supporting single-cell thick hepatic plates. | Increased density and thickening of fibers, particularly in periportal and perisinusoidal regions. | Disrupted, collapsed, and fragmented network; replaced by thick collagen bands. | [4][5] |

| Collagen Composition | Predominantly type I collagen in portal tracts, with type III (this compound) in the space of Disse. | Increase in both type I and type III collagen. | Significant increase in type I collagen, leading to a higher type I/type III ratio. | [9] |

| Hepatic Plate Thickness | 1-2 hepatocytes thick. | Can be increased in areas of regeneration. | Thickened trabeculae (>3 cells thick) are often observed in hepatocellular carcinoma. | [5][13] |

Methodologies for this compound Assessment

Silver Impregnation Methods (Gomori's and Gordon & Sweet's)

Silver staining techniques are the classical and most common methods for visualizing this compound fibers. These methods rely on the argyrophilic nature of the glycoprotein (B1211001) coat of this compound fibers.

Principle: The tissue section is first oxidized to enhance silver binding. It is then sensitized with an iron salt, followed by impregnation with an ammoniacal silver solution. The silver is then reduced to a visible metallic form, staining the this compound fibers black.[14]

Experimental Protocol: Modified Gomori's this compound Stain [15][16][17]

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

-

Oxidation: Place slides in a working Acidified Potassium Permanganate Solution for 1 minute.[16]

-

Rinsing: Rinse in 3 changes of distilled water.[16]

-

Bleaching: Differentiate in Potassium Metabisulfite Solution for 1 minute.[16]

-

Washing: Rinse in running tap water for 3 minutes, followed by a rinse in distilled water.[16]

-

Sensitization: Apply Ferric Ammonium Sulfate Solution for 30 seconds to 1 minute.[15][16]

-

Washing: Rinse in running tap water for 2 minutes, followed by 2 quick changes of distilled water.[16]

-

Impregnation: Apply working Ammoniacal Silver Solution for 1 minute.[16]

-

Rinsing: Rinse quickly in 3 changes of distilled water.[16]

-

Reduction: Place slides in 20% formalin for 3 minutes.[16]

-

Washing: Rinse in running tap water for 3 minutes, followed by 2 changes of distilled water.[16]

-

Toning: Apply Gold Chloride Solution for 2-5 minutes.[16]

-

Rinsing: Rinse in 2 changes of distilled water.[16]

-

Fixation: Apply Sodium Thiosulfate Solution for 1-2 minutes to remove unreduced silver.[16]

-

Washing: Rinse in tap water for 2 minutes.[16]

-

Counterstaining: Counterstain with Nuclear Fast Red Solution for 5 minutes.[16]

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a synthetic resin.[16]

Results:

Workflow for this compound Staining and Analysis

Caption: A generalized workflow for this compound staining and subsequent quantitative analysis.

Immunohistochemistry for Collagen Type III

Immunohistochemistry (IHC) offers a more specific method for detecting type III collagen. This technique uses antibodies that specifically bind to the collagen type III protein.

Experimental Protocol: IHC for Collagen Type III [19][20]

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to deionized water.[19]

-

Antigen Retrieval: Perform antigen retrieval, for example, using Proteinase K (10µg/ml) at room temperature for 10 minutes.[19]

-

Peroxidase Blocking: Quench endogenous peroxidase activity by incubating in a blocking reagent (e.g., DAKO Endogenous Blocking Reagent) for 30 minutes.[19]

-

Blocking Non-Specific Binding: Block non-specific sites with normal serum (e.g., normal goat serum) for 30 minutes.[19]

-

Primary Antibody Incubation: Incubate with a primary antibody against collagen type III (e.g., Abcam ab7778 at 1:1000 dilution) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash slides and incubate with a biotinylated secondary antibody (e.g., Vectastain Biotinylated Anti-Rabbit secondary antibody) for 30 minutes.[19]

-

Signal Amplification: Wash and incubate with an avidin-biotin complex (ABC) reagent (e.g., Vectastain ABC reagent) for 30 minutes.[19]

-

Detection: Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine) until the desired color intensity is reached (e.g., 30 seconds to 1 minute).[19]

-

Counterstaining: Counterstain with hematoxylin (B73222) for 5 minutes to visualize nuclei.[19]

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.[19]

Results:

-

Collagen Type III: Brown (with DAB)

-

Nuclei: Blue

Regulatory Signaling Pathways

The production and deposition of this compound (type III collagen) are tightly regulated by complex signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of fibrogenesis in the liver.[21][22]

TGF-β Signaling Pathway:

Liver injury leads to the activation of TGF-β.[23] TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[22] The activated TβRI phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[7][23] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus.[7][22] In the nucleus, this complex acts as a transcription factor, upregulating the expression of genes encoding ECM proteins, including collagen type I and type III.[7][22] This pathway is negatively regulated by inhibitory Smads, such as Smad7.[21][23]

TGF-β can also activate Smad-independent pathways, including MAPKs (ERK, JNK, p38) and the PI3K/Akt pathway, which further contribute to the fibrotic response.[22][24]

TGF-β Signaling in Hepatic Stellate Cells

References

- 1. Reticular fiber - Wikipedia [en.wikipedia.org]

- 2. Reticular fiber Facts for Kids [kids.kiddle.co]

- 3. youtube.com [youtube.com]

- 4. mlm-labs.com [mlm-labs.com]

- 5. Liver Biopsy Interpretation: Special Stains | AASLD [aasld.org]

- 6. Normal Liver Histology 101 | AASLD [aasld.org]

- 7. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Increase in type I and type III collagens in human alcoholic liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Activation of hepatic stellate cells--a key issue in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The usefulness of the this compound stain in the differential diagnosis of liver nodules on fine-needle aspiration biopsy cell block preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.chop.edu [research.chop.edu]

- 15. stainsfile.com [stainsfile.com]

- 16. cancerdiagnostics.com [cancerdiagnostics.com]

- 17. rowleybio.com [rowleybio.com]

- 18. scytek.com [scytek.com]

- 19. urmc.rochester.edu [urmc.rochester.edu]

- 20. Histochemical and immunohistochemistry (IHC) analysis [bio-protocol.org]

- 21. mdpi.com [mdpi.com]

- 22. bioengineer.org [bioengineer.org]

- 23. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Reticulin Fiber Network in Bone Marrow Stroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bone marrow stroma provides the essential microenvironment for hematopoiesis, and a critical component of this architecture is the reticulin fiber network. Composed primarily of type III collagen, this delicate meshwork provides structural support to hematopoietic cells and is integral to the normal functioning of the bone marrow.[1][2][3][4] Alterations in the this compound network, particularly an increase in fiber deposition known as fibrosis, are a hallmark of various hematological disorders, most notably myelofibrosis.[5][6] This guide provides an in-depth technical overview of the this compound fiber network, including its composition, regulation, and pathological significance. It details experimental protocols for the assessment of this compound fibrosis and presents quantitative data to aid in the interpretation of these findings. Furthermore, key signaling pathways involved in this compound production are visualized to provide a comprehensive resource for researchers and drug development professionals in this field.

Composition and Cellular Origin of the this compound Fiber Network

The this compound fiber network is a crucial component of the extracellular matrix (ECM) in the bone marrow.[7][8] These fine, branching fibers form an intricate scaffold that supports the parenchymal cells.[4]

-

Molecular Composition: this compound fibers are primarily composed of type III collagen , a fibrillar collagen that co-localizes with other ECM proteins such as fibronectin and laminin.[1][7][9][10] The argyrophilic nature of these fibers, meaning their ability to be stained by silver salts, is a key characteristic used for their histological visualization.[1]

-

Cellular Source: The primary producers of this compound fibers in the bone marrow stroma are fibroblastic reticular cells (FRCs) and bone marrow stromal cells (BMSCs) , also known as mesenchymal stem cells.[7][11] These cells synthesize and secrete procollagen (B1174764) type III, which then undergoes extracellular processing and assembly into mature this compound fibers.

Functional Role in the Bone Marrow Microenvironment

The this compound network is not merely a passive scaffold but plays an active role in regulating hematopoietic processes.

-

Structural Support: The three-dimensional meshwork of this compound fibers provides physical support for hematopoietic cell colonies, ensuring their appropriate localization and interaction within the bone marrow niche.[2]

-

Cell Adhesion and Migration: this compound fibers, along with other ECM components, provide attachment sites for hematopoietic stem and progenitor cells (HSPCs), influencing their retention, proliferation, and differentiation.

-

Cytokine Sequestration and Presentation: The ECM, including the this compound network, can bind and sequester various growth factors and cytokines, creating localized concentrations that can be presented to target cells, thereby modulating cellular responses.[8]

Pathological Significance: this compound Fibrosis

An abnormal increase in the density of the this compound fiber network, termed this compound fibrosis, is a significant pathological finding in a variety of benign and malignant bone marrow disorders.[5][12][13]

-

Association with Myeloproliferative Neoplasms (MPNs): this compound fibrosis is a hallmark of primary myelofibrosis (PMF) and can also be present in other MPNs such as essential thrombocythemia (ET) and polycythemia vera (PV).[6][8] In these conditions, the clonal proliferation of hematopoietic cells leads to the excessive release of pro-fibrotic cytokines, stimulating stromal cells to overproduce this compound fibers.[14][15]

-

Prognostic Value: The degree of this compound fibrosis, often graded semi-quantitatively, has prognostic significance in several hematological malignancies.[16][17] Increased fibrosis is often associated with a more severe disease phenotype and a poorer prognosis.[12][14]

Quantitative Assessment of this compound Fibrosis

The evaluation of this compound fibrosis is a cornerstone of the histopathological assessment of bone marrow biopsies. While semi-quantitative grading is standard, quantitative methods are gaining prominence for their objectivity and reproducibility.[12][14]

Semi-Quantitative Grading of Myelofibrosis

The European Consensus on grading of bone marrow fibrosis provides a widely used semi-quantitative scoring system.[5][18][19]

| Grade | Description of this compound Fiber Network |

| MF-0 | Scattered linear this compound with no intersections. |

| MF-1 | Loose network of this compound with many intersections, especially in perivascular areas. |

| MF-2 | Diffuse and dense increase in this compound with extensive intersections, occasionally with focal bundles of collagen. |

| MF-3 | Diffuse and dense increase in this compound with extensive intersections and coarse bundles of collagen, often associated with osteosclerosis. |

Digital Image Analysis for Quantitative Assessment

Computer-assisted image analysis offers a more objective and reproducible method for quantifying this compound fibrosis.[1][7][12][14] This approach typically involves the analysis of silver-stained bone marrow sections.[1][7]

| Parameter | Description | Representative Values (in a mouse model of myelofibrosis) |

| This compound Fiber Area (%) | The percentage of the total tissue area occupied by this compound fibers. | Wild-type mice: < 5% Myelofibrotic mice: 10-40% or higher, depending on disease severity and age. |

| Fiber Thickness (µm) | The average thickness of the this compound fibers. | Variable, with a trend towards thicker fibers in more advanced fibrosis. |

| Intersection Density | The number of fiber intersections per unit area. | Significantly increased in fibrotic marrow compared to normal marrow. |

Note: The provided values are illustrative and can vary depending on the specific animal model, staining protocol, and image analysis software used.

Key Signaling Pathways in this compound Fiber Deposition

The deposition of this compound fibers is a tightly regulated process that can become dysregulated in pathological states. Two key signaling pathways implicated in the overproduction of this compound in bone marrow fibrosis are the Transforming Growth Factor-β (TGF-β) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

TGF-β Signaling Pathway

TGF-β is a potent pro-fibrotic cytokine that plays a central role in stimulating stromal cells to produce ECM components, including type III collagen.[6][15][20]

Caption: TGF-β signaling pathway leading to this compound fiber production.

JAK/STAT Signaling Pathway

In myeloproliferative neoplasms, mutations in the JAK2 gene lead to constitutive activation of the JAK/STAT pathway.[8][21] This aberrant signaling contributes to the overproduction of pro-fibrotic cytokines, including TGF-β, by megakaryocytes and other hematopoietic cells, indirectly driving this compound fibrosis.[8][21][22]

Caption: Influence of aberrant JAK/STAT signaling on this compound fibrosis.

Experimental Protocols

Accurate and reproducible assessment of the this compound fiber network is essential for both diagnostic and research purposes. The following are detailed methodologies for key experiments.

Silver Impregnation for this compound Fibers (Gomori's Method)

This is a classic histochemical stain used to visualize this compound fibers.[2][23][24]

Materials:

-

Formalin-fixed, paraffin-embedded bone marrow biopsy sections

-

10% Potassium Hydroxide (B78521)

-

10% Silver Nitrate (B79036)

-

Concentrated Ammonium (B1175870) Hydroxide

-

0.5% Potassium Permanganate (B83412)

-

2% Potassium Metabisulfite (B1197395)

-

2% Ferric Ammonium Sulfate (B86663)

-

20% Formalin

-

0.2% Gold Chloride

-

2% Sodium Thiosulfate (B1220275)

-

Nuclear Fast Red (counterstain)

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Oxidize in 0.5% potassium permanganate for 1 minute.

-

Rinse in tap water for 2 minutes.

-

Differentiate in 2% potassium metabisulfite for 1 minute.

-

Wash in tap water for 2 minutes.

-

Sensitize in 2% ferric ammonium sulfate for 1 minute.

-

Wash in tap water for 2 minutes, followed by two changes of distilled water for 30 seconds each.

-

Impregnate with ammoniacal silver solution for 1 minute. To prepare, add 2.5 ml of 10% potassium hydroxide to 10 ml of 10% silver nitrate. Add concentrated ammonium hydroxide dropwise while shaking until the precipitate just dissolves. Add 4 drops of 10% silver nitrate and bring the volume to twice the initial with distilled water.

-

Rinse in distilled water for 20 seconds.

-

Reduce in 20% formalin for 3 minutes.

-

Wash in tap water for 3 minutes.

-

Tone in 0.2% gold chloride for 10 minutes.

-

Rinse in distilled water.

-

Fix in 2% sodium thiosulfate for 1 minute.

-

Wash in tap water for 2 minutes.

-

Counterstain with Nuclear Fast Red.

-

Dehydrate, clear, and mount.

Expected Results:

-

This compound fibers: Black

-

Nuclei: Red

-

Background: Gray

Silver Impregnation for this compound Fibers (Gordon and Sweet's Method)

An alternative silver staining method for this compound fibers.[3][13][25][26][27][28]

Materials:

-

Formalin-fixed, paraffin-embedded bone marrow biopsy sections

-

Acidified Potassium Permanganate

-

2% Oxalic Acid

-

4% Iron Alum

-

Ammoniacal Silver Solution

-

10% Formalin

-

0.2% Gold Chloride

-

5% Sodium Thiosulfate

-

Nuclear Fast Red (counterstain)

Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Oxidize in acidified potassium permanganate for 3 minutes.

-

Rinse in distilled water.

-

Decolorize with 2% oxalic acid for 1 minute.

-

Rinse in distilled water, then wash in running tap water.

-

Mordant in 4% iron alum for 10 minutes.

-

Rinse in several changes of distilled water.

-

Impregnate in ammoniacal silver solution for approximately 10-15 seconds. To prepare, add strong ammonia (B1221849) drop-wise to 5 ml of 10% silver nitrate until the precipitate that forms just dissolves. Add 5 ml of 3% sodium hydroxide, then add more ammonia drop-wise until the precipitate almost completely dissolves. Make up to 50 ml with distilled water.

-

Rinse quickly in distilled water.

-

Reduce in 10% formalin for 2 minutes.

-

Wash in running tap water for 2 minutes.

-

Tone in 0.2% gold chloride for 3-5 minutes.

-

Rinse in distilled water.

-

Fix in 5% sodium thiosulfate for 1-2 minutes.

-

Wash in running tap water.

-

Counterstain with Nuclear Fast Red.

-

Dehydrate, clear, and mount.

Expected Results:

-

This compound fibers: Black

-

Nuclei: Red

-

Background: Gray to light brown

Immunohistochemistry for Collagen Type III

This method allows for the specific detection of type III collagen, the main component of this compound fibers.[29][30][31]

Materials:

-

Formalin-fixed, paraffin-embedded bone marrow biopsy sections

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)

-

Primary antibody: Rabbit anti-Collagen Type III

-

Biotinylated anti-rabbit secondary antibody

-

Avidin-Biotin-Peroxidase Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen system

-

Hematoxylin (counterstain)

Procedure:

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval by heating sections in sodium citrate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with normal serum.

-

Incubate with the primary anti-Collagen Type III antibody (e.g., at a 1:500 dilution) overnight at 4°C.

-

Wash with buffer (e.g., PBS).

-

Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

-

Wash with buffer.

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

Wash with buffer.

-

Develop the color with DAB substrate until the desired stain intensity is reached.

-

Wash with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount.

Expected Results:

-

Collagen Type III (this compound fibers): Brown

-

Nuclei: Blue

Experimental and Analytical Workflows

Workflow for Quantitative Analysis of this compound Fibrosis

Caption: Workflow for quantitative digital image analysis of this compound fibrosis.

Conclusion

The this compound fiber network is a dynamic and critical component of the bone marrow stroma, essential for normal hematopoiesis. Its quantitative and qualitative assessment is of paramount importance in the diagnosis and prognosis of numerous hematological disorders. This guide provides a comprehensive technical resource, from the molecular and cellular basis of the this compound network to detailed experimental protocols and an overview of the key signaling pathways involved in its regulation. A deeper understanding of the biology of the this compound network will undoubtedly pave the way for the development of novel therapeutic strategies aimed at modulating bone marrow fibrosis and restoring a healthy hematopoietic microenvironment.

References

- 1. Quantitative histological image analyses of this compound fibers in a myelofibrotic mouse [polscientific.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Gordon & Sweet's Staining Protocol for this compound - IHC WORLD [ihcworld.com]

- 4. bio-optica.it [bio-optica.it]

- 5. European consensus on grading bone marrow fibrosis and assessment of cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bone marrow fibrosis in primary myelofibrosis: pathogenic mechanisms and the role of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative histological image analyses of this compound fibers in a myelofibrotic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bone marrow fibrosis in myelofibrosis: pathogenesis, prognosis and targeted strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The impact of bone marrow fibrosis and JAK2 expression on clinical outcomes in patients with newly diagnosed multiple myeloma treated with immunomodulatory agents and/or proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The European Consensus on grading of bone marrow fibrosis allows a better prognostication of patients with primary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Quantification of fibrosis and osteosclerosis in myeloproliferative neoplasms: a computer-assisted image study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.chop.edu [research.chop.edu]

- 14. Quantification of Fibrosis and Osteosclerosis in Myeloproliferative Neoplasms: A Computer-Assisted Image Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bapath.org [bapath.org]

- 16. stainsfile.com [stainsfile.com]

- 17. The impact of interferon versus busulfan therapy on the this compound stain-measured fibrosis in CML--a comparative morphometric study on sequential trephine biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. czemp.org [czemp.org]

- 20. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. cancerdiagnostics.com [cancerdiagnostics.com]

- 24. rowleybio.com [rowleybio.com]

- 25. Histological Techniques [histologicaltechniques.com]

- 26. stainsfile.com [stainsfile.com]

- 27. cancerdiagnostics.com [cancerdiagnostics.com]

- 28. webpath.med.utah.edu [webpath.med.utah.edu]

- 29. urmc.rochester.edu [urmc.rochester.edu]

- 30. Immunohistochemistry Procedure [sigmaaldrich.com]

- 31. novusbio.com [novusbio.com]

The Reticulin Framework of the Lymphatic System: An Architectural Guide for Researchers

Abstract: The lymphatic system relies on a sophisticated and highly organized structural framework to orchestrate immune responses. Central to this architecture is the reticulin fiber network, composed primarily of type III collagen. This technical guide provides an in-depth examination of the distribution of this compound throughout the lymphatic system, including lymph nodes, the spleen, and bone marrow. It details established experimental protocols for the visualization and analysis of these fibers and explores the key signaling pathways governing their synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stromal microenvironment that underpins immune function and pathology.

Distribution of this compound in Lymphatic Organs

This compound fibers, which are histologically identified by their affinity for silver stains (argyrophilia), are functionally equivalent to type III collagen.[1][2] These fine, branching fibers form an intricate meshwork that provides structural support to the cellular components of soft tissues, including the liver, bone marrow, and the organs of the lymphatic system.[3] This network is not merely a passive scaffold; it is essential for organizing immune cells, facilitating their migration and interaction, and creating distinct microenvironmental niches.[4][5][6] The production of these fibers is carried out by specialized fibroblastic reticular cells (FRCs).[3][7]

Lymph Nodes

In lymph nodes, the this compound network is a continuous, sponge-like structure that spans the entire organ, from the cortex to the medulla.[7] This framework is critical for maintaining the node's overall architecture and compartmentalizing it into distinct functional zones, such as B-cell follicles and T-cell zones.[7][8][9] The reticular fibers, ensheathed by FRC processes, create a conduit system that distributes small molecules and antigens throughout the lymph node.[5] Lymphocytes and other immune cells adhere to and migrate along this network, which organizes their interactions.[5][7] Disruption of this delicate pattern can be an important indicator in pathology, for instance, in distinguishing reactive lymphoid hyperplasias from lymphomas.[8][10]

Spleen

The spleen contains a rich this compound framework that supports its distinct red and white pulp compartments.[4] In the red pulp, this compound fibers form a complex three-dimensional meshwork that supports the splenic cords and the vast network of sinusoids.[4][11][12] This architecture is fundamental to the spleen's blood-filtering function. In the white pulp, which is composed of lymphatic tissue, the reticular framework organizes aggregations of lymphocytes into nodules and forms the periarteriolar lymphoid sheath (PALS).[4] The framework in the white pulp and marginal zone is composed of heterogeneous components that may play a role in the segregation of T and B lymphocytes.

Bone Marrow

The bone marrow stroma contains a delicate network of this compound fibers that supports hematopoietic cells.[3] In a normal state, these fibers are scattered and not densely packed.[1] An increase in this compound deposition, known as this compound fibrosis, is a key diagnostic feature in various benign and malignant conditions, including myeloproliferative neoplasms.[1] While a baseline level of this compound is a normal component of bone marrow, a significant increase can indicate underlying pathology.

Quantitative Distribution of this compound

Directly comparing the quantitative density of this compound fibers across different lymphatic organs is challenging due to variations in analytical methods. However, morphometric studies in animal models provide valuable comparative insights. One such study in Wistar rats revealed significant differences in the composition of reticular fibers between lymphoid and hematopoietic tissues.

Table 1: Comparative Analysis of Collagen Fibril Content in Reticular Fibers of Rat Lymphoid and Hematopoietic Tissues

| Tissue / Compartment | Tissue Type | Relative Collagen Fibril Content |

| Thymus | Lymphoid | High |

| Lymph Node | Lymphoid | High |

| Spleen (White Pulp) | Lymphoid | High |

| Spleen (Red Pulp) | Hematopoietic | Low |

| Bone Marrow | Hematopoietic | Low |

| Source: Based on morphometrical analysis from ultrastructural studies in Wistar rats. The study found that the content ratio of collagen fibrils in the reticular fibers was significantly higher in lymphoid tissues (thymus, lymph node, splenic white pulp) compared to hematopoietic tissues (splenic red pulp, bone marrow).[1][2][11] |

Experimental Protocols for this compound Visualization

The visualization of this compound fibers requires specialized staining techniques, as they are not detectable with routine hematoxylin (B73222) and eosin (B541160) (H&E) staining.[1] The most common methods are silver impregnation, which stains the fibers black, and immunohistochemistry, which uses antibodies to specifically target type III collagen.

Gordon and Sweets Silver Staining

This is a classic and widely used argyrophilic method for demonstrating this compound fibers. The underlying principle involves the oxidation of carbohydrate components associated with the fibers, followed by sensitization with an iron salt, and subsequent impregnation with an ammoniacal silver solution. A reducing agent, formalin, is then used to visualize the silver deposition on the fibers.

Detailed Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2 changes, 5 minutes each), followed by graded alcohols (100%, 95%, 70%) for 5 minutes each, and finally rinse in distilled water.

-

Oxidation: Place sections in 1% Potassium Permanganate solution for 5 minutes.

-

Washing: Wash slides in running tap water for 2 minutes.

-

Bleaching: Place slides in 1% Oxalic Acid for 2 minutes, or until sections are colorless.

-

Washing: Wash slides in running tap water for 2 minutes, then rinse in several changes of distilled water.

-

Sensitization (Mordant): Place slides in 2.5% Ferric Ammonium Sulfate for 15 minutes.

-

Washing: Wash thoroughly in several changes of distilled water.

-

Impregnation: Place slides in a freshly prepared Ammoniacal Silver Solution for 2 minutes.

-

Rinsing: Rinse slides well in distilled water.

-

Reduction: Place slides in 10% Formalin solution for 2 minutes.

-

Washing: Wash slides in running tap water for 3 minutes.

-

Toning (Optional): Tone sections in 0.2% Gold Chloride for 10 minutes for clearer background.

-

Washing: Wash slides in running tap water for 2 minutes.

-

Fixation: Place slides in 5% Sodium Thiosulfate (Hypo) for 1 minute to remove unreduced silver.

-

Washing: Rinse slides in distilled water.

-

Counterstaining (Optional): Counterstain with Nuclear Fast Red for 5 minutes.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Note: Extreme care must be taken when preparing and handling Ammoniacal Silver Solution, as it can form explosive compounds if stored improperly or exposed to sunlight.[3]

References

- 1. Ultrastructural and morphometrical studies on the reticular framework and reticular fibers in the reticuloendothelial system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Elastic fibers associated with collagenous fibrils surrounded by reticular cells in lymph nodes of the rat as revealed by electron microscopy after orcein staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visualization and functional characterization of lymphoid organ fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Qualitative and quantitative evaluation of total and types I and III collagens in patients with ventral hernias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collagen fibril organization within rat vertebral bone modified with metastatic involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of the spleen, lymph nodes and bone marrow to the antibody response in collagen-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 9. Ultrastructural arrangement of collagen fibrils in the rat facial nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Morphometric analysis of lymphoid organs in the hypophysectomized rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Growth and development of collagen fibrils in immature tissues from rat and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The arrangement of collagen fibrils in the lymphatic sinus wall of the rabbit appendix. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure of Reticulin and Type III Collagen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reticulin fibers, historically identified by their affinity for silver stains, are now understood to be primarily composed of type III collagen. These fine, branching fibers form a delicate supportive meshwork in various extensible connective tissues, including skin, blood vessels, and internal organs. A thorough understanding of the molecular architecture of this compound and its constituent type III collagen is crucial for research into wound healing, fibrosis, and the development of targeted therapeutics for connective tissue disorders. This guide provides a detailed examination of their molecular structure, quantitative characteristics, and the experimental methodologies used for their study.

Molecular Structure of Type III Collagen

Type III collagen is a fibrillar collagen synthesized initially as a precursor molecule, pre-procollagen. It is a homotrimer, consisting of three identical alpha-1 (III) chains, encoded by the COL3A1 gene. Each alpha chain is characterized by a repeating Gly-X-Y amino acid sequence, where glycine (B1666218) (Gly) is present at every third position. This repeating motif is fundamental to the formation of the collagen triple helix. Proline and hydroxyproline (B1673980) are frequently found in the X and Y positions, respectively, contributing to the stability of the helical structure.

The biosynthesis of type III collagen is a multi-step process involving extensive post-translational modifications. These modifications, including prolyl and lysyl hydroxylation and glycosylation, are critical for the proper folding, stability, and eventual cross-linking of the collagen molecules. Following these modifications and the formation of the triple helix, the procollagen (B1174764) molecule is secreted into the extracellular space. There, the N- and C-terminal propeptides are cleaved by specific proteinases to form tropocollagen, which then self-assembles into collagen fibrils. These fibrils are further stabilized by the formation of covalent cross-links, providing tensile strength to the tissues.

Quantitative Data of this compound and Type III Collagen

The following table summarizes key quantitative data for human type III collagen, providing a basis for comparative analysis.

| Property | Value | Reference |

| Gene | COL3A1 | [1] |

| Chromosome Location | 2q32.2 | |

| Number of Amino Acids per α1(III) chain (pre-procollagen) | 1466 | [2] |

| Number of Amino Acids in signal peptide | 24 | [2] |

| Molecular Weight of a single α1(III) chain | ~139 kDa | |

| Total Molecular Weight of Tropocollagen | ~300 kDa | [3] |

| Repeating Sequence | (Gly-X-Y)n | [4] |

| Number of (Gly-X-Y)n repeats | 343 | [2][4] |

| Length of Tropocollagen Molecule | ~300 nm (3000 Å) | [3] |

| Diameter of Tropocollagen Molecule | ~1.5 nm (15 Å) | [3] |

| Diameter of this compound Fibrils | 0.5 - 2 µm |

Signaling Pathway in Type III Collagen Synthesis

The synthesis of type III collagen is intricately regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role. TGF-β signaling is known to stimulate the transcription of the COL3A1 gene, leading to increased production of type III collagen. This process is crucial in both normal tissue homeostasis and pathological conditions such as fibrosis.

References

An In-depth Technical Guide on the Biosynthesis and Degradation of Reticulin Fibers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticulin fibers, essential components of the extracellular matrix (ECM) in various tissues, are primarily composed of type III collagen. Their intricate network provides structural support to organs such as the liver, spleen, and bone marrow. The dynamic balance between the synthesis and degradation of these fibers is crucial for tissue homeostasis, and its dysregulation is implicated in numerous pathological conditions, including fibrosis and cancer. This guide provides a comprehensive overview of the molecular and cellular mechanisms governing the biosynthesis and degradation of this compound fibers. It details the key signaling pathways, enzymes, and experimental protocols for studying these processes, and presents quantitative data to facilitate a deeper understanding and inform therapeutic strategies.

Biosynthesis of this compound Fibers

The biosynthesis of this compound fibers is a multi-step process that begins with the synthesis of its primary component, type III procollagen (B1174764), and culminates in the formation of insoluble, cross-linked fibers in the extracellular space.

Intracellular Synthesis of Procollagen Type III

The synthesis of type III procollagen is initiated within fibroblasts and other mesenchymal cells. The process involves the transcription of the COL3A1 gene into messenger RNA (mRNA) and its subsequent translation into pre-pro-α1(III) chains on ribosomes of the rough endoplasmic reticulum (rER). Within the rER, these chains undergo extensive post-translational modifications, including:

-

Hydroxylation: Prolyl and lysyl residues are hydroxylated by prolyl-4-hydroxylase and lysyl hydroxylase, respectively. This step is critical for the formation of a stable triple helix.

-

Glycosylation: Specific hydroxylysine residues are glycosylated with galactose or glucosylgalactose.

-

Triple Helix Formation: Three pro-α1(III) chains assemble in a C-terminal to N-terminal direction to form a right-handed triple helix, stabilized by interchain disulfide bonds and hydrogen bonds.

The resulting procollagen type III molecules are then transported to the Golgi apparatus for further processing and packaging into secretory vesicles.

Extracellular Assembly of this compound Fibers

Upon secretion into the extracellular space, procollagen type III molecules undergo further enzymatic processing:

-

Propeptide Cleavage: The N- and C-terminal propeptides are cleaved by specific metalloproteinases, ADAMTS-2 (a disintegrin and metalloproteinase with thrombospondin motifs 2) and bone morphogenetic protein 1 (BMP-1)/tolloid-like proteinases, respectively. This cleavage converts the soluble procollagen into less soluble collagen molecules.

-

Fibrillogenesis: The collagen molecules self-assemble into fibrils with a characteristic 67 nm periodicity.

-

Cross-linking: The enzyme lysyl oxidase catalyzes the formation of covalent cross-links between lysine (B10760008) and hydroxylysine residues of adjacent collagen molecules, resulting in the formation of insoluble and stable this compound fibers.

Regulation of this compound Fiber Biosynthesis

The synthesis of type III collagen is tightly regulated by various signaling pathways, with the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles.

The TGF-β signaling pathway is a potent stimulator of collagen synthesis. Binding of TGF-β to its receptor complex on the cell surface leads to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of the COL3A1 gene.[1][2][3]

TGF-β/Smad Signaling Pathway for Collagen III Synthesis

The MAPK signaling pathway, which includes ERK, JNK, and p38 MAPK, is also involved in the regulation of collagen synthesis. The activation of these kinases can either stimulate or inhibit collagen gene expression depending on the cellular context and the specific stimulus. For instance, in cardiac fibroblasts, advanced glycation end products (AGEs) can differentially regulate collagen type I and III expression through the TRB3/MAPK signaling pathway.[4][5]

Degradation of this compound Fibers

The degradation of this compound fibers is a critical process for tissue remodeling and is primarily mediated by matrix metalloproteinases (MMPs) and lysosomal enzymes.

Extracellular Degradation by Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases capable of degrading various components of the ECM, including type III collagen. Several MMPs have been shown to cleave type III collagen, including:

-

MMP-1 (Collagenase-1): Has a high affinity for type III collagen.[6]

-

MMP-8 (Collagenase-2): Also known as neutrophil collagenase.[7]

-

MMP-9 (Gelatinase B): Can degrade type III collagen.[8]

-

MMP-13 (Collagenase-3): Efficiently cleaves type II collagen but is less active on type III collagen.[6]

The activity of MMPs is tightly regulated at multiple levels, including transcription, secretion of inactive zymogens (pro-MMPs), activation of pro-MMPs, and inhibition by tissue inhibitors of metalloproteinases (TIMPs).

Intracellular Degradation by Lysosomal Enzymes

Fibroblasts can internalize collagen fragments and intact fibrils through phagocytosis. These internalized collagen components are then degraded within the acidic environment of lysosomes by a variety of proteases, primarily cathepsins.

-

Cathepsin B: A cysteine protease that can degrade native collagen.[9]

-

Cathepsin K: A potent collagenase, particularly active in bone resorption.

-

Cathepsin L: Another cysteine protease involved in collagen degradation.

The degradation of collagen within lysosomes is a pH-dependent process, with optimal activity occurring at the acidic pH of the lysosomal compartment.

Quantitative Data

Quantitative analysis of this compound fiber biosynthesis and degradation is essential for understanding their dynamics in health and disease.

| Parameter | Method | Finding | Reference |

| This compound Fiber Density | Quantitative Image Analysis (ImageJ) | In a mouse model of myelofibrosis, the this compound fiber area was 7.3% of the total bone marrow area.[10][11] | [10][11] |

| MMP-1 Activity on Collagen III | Fibrillar Collagen Degradation Assay | MMP-1 exhibits a preference for type III collagen over type I and II collagens at 25°C.[6] | [6] |

| MMP-9 Mediated Collagen III Degradation | ELISA for CO3-610C neo-epitope | Serum levels of an MMP-9-cleaved type III collagen fragment (CO3-610C) were significantly increased in a rat model of liver fibrosis, correlating with the degree of fibrosis.[8] | [8] |

| Lysosomal Degradation of Collagen | In vitro digestion with lysosomal extracts | At pH 5.0, lysosomal extracts degraded native collagen to a mixture of free amino acids and small peptides, with approximately 30% of the amino acid residues appearing as free amino acids.[12] | [12] |

| Cathepsin B Activity on Collagen | In vitro degradation assay | Cathepsin B degrades insoluble collagen with a pH optimum below 4.0 and soluble collagen with a pH optimum of 4.5-5.0.[13] | [13] |

Experimental Protocols

Visualization of this compound Fibers

Silver impregnation techniques are the classic methods for visualizing this compound fibers, which are argyrophilic.

Gordon and Sweet's this compound Stain [11][14]

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Oxidize in acidified potassium permanganate (B83412) solution for 3 minutes.

-

Bleach in 2% oxalic acid for 1 minute.

-

Sensitize in 4% iron alum for 10 minutes.

-

Impregnate in ammoniacal silver solution for 11 seconds.

-

Reduce in 10% aqueous formalin for 2 minutes.

-

Tone in 0.2% gold chloride for 2 minutes (optional).

-

Fix in 5% sodium thiosulfate (B1220275) for 2 minutes.

-

Counterstain with Nuclear Fast Red.

-

Dehydrate, clear, and mount.

Gordon and Sweet's this compound Staining Workflow

Gomori's this compound Stain [2][10]

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Oxidize in 0.5% potassium permanganate for 1 minute.

-

Differentiate in 2% potassium metabisulfite (B1197395) for 1 minute.

-

Sensitize in 2% ferric ammonium (B1175870) sulfate (B86663) for 1 minute.

-

Impregnate in ammoniacal silver solution for 1 minute.

-

Reduce in 20% formalin for 3 minutes.

-

Tone in 0.2% gold chloride for 10 minutes.

-

Fix in 2% sodium thiosulfate for 1 minute.

-

Counterstain as desired.

-

Dehydrate, clear, and mount.

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate with a primary antibody against collagen type III overnight at 4°C.

-

Incubate with a biotinylated secondary antibody for 30 minutes.

-

Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Develop the signal with a diaminobenzidine (DAB) substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount.

Immunohistochemistry Workflow for Collagen Type III

Transmission electron microscopy (TEM) can be used to visualize the ultrastructure of this compound fibers.

-

Fix small tissue samples in a glutaraldehyde-based fixative.

-

Post-fix in osmium tetroxide.

-

Dehydrate in a graded series of ethanol.

-

Infiltrate and embed in an epoxy resin.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Mount sections on copper grids.

-

Stain with uranyl acetate (B1210297) and lead citrate.

-

Examine under a transmission electron microscope.

Quantification of this compound Fibers

Image Analysis [3][15][16][17]

-

Acquire digital images of stained tissue sections using a light microscope equipped with a digital camera.

-

Use image analysis software (e.g., ImageJ) to quantify the area of this compound fibers.

-

Convert the color image to a binary image using a color deconvolution or thresholding method.

-

Measure the area of the stained fibers and express it as a percentage of the total tissue area.

Analysis of this compound Fiber Degradation

-

Prepare a polyacrylamide gel containing gelatin or type III collagen as a substrate.

-

Load protein samples (e.g., cell culture supernatant, tissue extracts) under non-reducing conditions.

-

Perform electrophoresis to separate the proteins by size.

-

Incubate the gel in a buffer that allows for MMP activity.

-

Stain the gel with Coomassie Brilliant Blue.

-

Areas of MMP activity will appear as clear bands against a blue background, indicating degradation of the substrate.

Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify specific collagen degradation fragments in biological fluids (e.g., serum, urine). These assays typically use monoclonal antibodies that recognize neo-epitopes generated by the cleavage of collagen by specific MMPs.

Conclusion

The biosynthesis and degradation of this compound fibers are complex and tightly regulated processes that are fundamental to tissue health. A thorough understanding of these mechanisms is paramount for researchers and clinicians working on fibrotic diseases and other conditions involving ECM remodeling. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the dynamic nature of this compound fibers and the development of novel therapeutic interventions targeting their metabolism.

References

- 1. stainsfile.com [stainsfile.com]

- 2. rowleybio.com [rowleybio.com]

- 3. Quantitative histological image analyses of this compound fibers in a myelofibrotic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancerdiagnostics.com [cancerdiagnostics.com]

- 5. azerscientific.com [azerscientific.com]

- 6. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Collagen type III degradation by MMP1,8,9,13 [reactome.org]

- 8. Matrix metalloproteinase-9-mediated type III collagen degradation as a novel serological biochemical marker for liver fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cathepsin B Regulates Collagen Expression by Fibroblasts via Prolonging TLR2/NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stainsfile.com [stainsfile.com]

- 11. Gordon & Sweet's Staining Protocol for this compound - IHC WORLD [ihcworld.com]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. research.chop.edu [research.chop.edu]

- 15. Quantitative histological image analyses of this compound fibers in a myelofibrotic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative histological image analyses of this compound fibers in a myelofibrotic mouse [polscientific.com]

- 17. researchgate.net [researchgate.net]

Reticulin and Collagen Type I in Connective Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of reticulin and collagen type I, two critical fibrous proteins in connective tissue. Understanding their distinct structural, functional, and regulatory attributes is paramount for research in tissue engineering, fibrosis, and the development of targeted therapeutics.

Core Distinctions: this compound vs. Collagen Type I

This compound and collagen type I are both fibrillar collagens, but they differ significantly in their molecular composition, supramolecular organization, and functional roles. This compound fibers are primarily composed of collagen type III, forming fine, branching networks that provide a supportive meshwork for the cells of various organs.[1][2][3] In contrast, collagen type I is the most abundant collagen in the body, assembling into thick, bundled fibers that confer high tensile strength to tissues like tendons, ligaments, and bone.[4][5]

Molecular and Structural Properties

The fundamental differences in their physical properties, such as fibril diameter and tensile strength, are summarized below.

| Property | This compound (Collagen Type III) | Collagen Type I | Source(s) |

| Primary Composition | Collagen Type III (α1(III))₃ homotrimer | Two α1(I) chains and one α2(I) chain (heterotrimer) | [1][4] |

| Fibril Diameter | 30 - 50 nm | 50 - 500 nm | [6][7] |

| Organization | Fine, branching, mesh-like network | Thick, bundled, parallel fibers | [1][2][7] |

| Tensile Strength | Lower, provides flexibility and support | Higher, provides robust structural integrity | [2][8][9] |

| Staining | Argyrophilic (stains black with silver salts) | Eosinophilic (stains pink with H&E) | [1][10] |

Tissue Distribution

The relative abundance of this compound and collagen type I varies significantly across different connective tissues, reflecting their specialized functions.

| Tissue | This compound (Collagen Type III) Percentage of Total Collagen | Collagen Type I Percentage of Total Collagen | Source(s) |

| Skin | 15-20% | 80-85% | [11] |

| Blood Vessels | High, major component of vessel walls | Present, provides structural support | [11] |

| Liver | High, forms the supportive framework of sinusoids | Lower, increases in fibrosis | [2] |

| Bone Marrow | High, forms a network supporting hematopoietic cells | Lower, present in the endosteum | [3] |

| Tendon | Low (increases with injury and healing) | ~95% | [8] |

| Lung | 26.6 +/- 10.3 µg/mg dry tissue | 84.6 +/- 16.1 µg/mg dry tissue | [12] |

Experimental Protocols for Analysis

Accurate identification and quantification of this compound and collagen type I are crucial for experimental studies. This section details established methodologies.

Histological Staining

This method utilizes the argyrophilic nature of this compound fibers.

Principle: this compound fibers, due to their high glycoprotein (B1211001) content, can adsorb silver ions from a solution. A subsequent reduction step converts these ions into visible metallic silver deposits, staining the fibers black.[13]

Protocol:

-

Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to distilled water.

-

Oxidation: Treat with acidified potassium permanganate (B83412) solution. This is thought to oxidize glycoproteins associated with the this compound fibers.

-

Bleaching: Remove the brown color with oxalic acid.

-

Sensitization: Treat with ferric ammonium (B1175870) sulfate.

-

Impregnation: Incubate with a freshly prepared ammoniacal silver solution.

-

Reduction: Reduce the silver with formalin.

-

Toning (Optional): Treat with gold chloride to produce a cleaner background.

-

Fixation: Remove unreacted silver with sodium thiosulfate.

-

Counterstain: Use a suitable counterstain, such as Nuclear Fast Red.

-

Dehydrate and Mount.

A visual representation of this workflow is provided in the diagrams section.

This technique differentially stains collagen from other tissue components.

Principle: This method employs three different stains to distinguish collagen, muscle, and cytoplasm. Aniline (B41778) blue or light green is used to specifically stain collagen fibers.[14][15][16][17][18]

Protocol:

-

Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to distilled water.

-

Mordanting (Optional but Recommended): For formalin-fixed tissue, refix in Bouin's solution to improve staining quality.[14][15]

-

Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin.

-

Cytoplasmic and Muscle Staining: Stain with Biebrich scarlet-acid fuchsin solution.

-

Differentiation: Treat with phosphomolybdic-phosphotungstic acid solution.

-

Collagen Staining: Stain with aniline blue or light green solution.

-

Dehydrate and Mount.

A visual representation of this workflow is provided in the diagrams section.

This method is highly specific for collagen and allows for the visualization of collagen fiber organization.

Principle: The elongated anionic dye Sirius Red F3B aligns with the cationic groups on collagen molecules, enhancing their natural birefringence under polarized light.[19][20][21]

Protocol:

-

Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to distilled water.

-

Staining: Stain in Picro-Sirius Red solution for 60 minutes.

-

Washing: Briefly wash in two changes of acidified water.

-

Dehydrate and Mount.

Immunohistochemistry (IHC)

IHC provides highly specific detection of collagen types using antibodies.

Protocol for Collagen Type I:

-

Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for collagen type I.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

-

Signal Amplification: Use an avidin-biotin-peroxidase complex (ABC) reagent.

-

Detection: Visualize with a chromogen such as diaminobenzidine (DAB).

-

Counterstain, Dehydrate, and Mount.

Protocol for Collagen Type III (this compound):

The protocol is similar to that for collagen type I, with the primary antibody being specific for collagen type III.

Quantitative Analysis

Transmission electron microscopy (TEM) allows for the direct visualization and quantification of fibril diameter and organization.

Protocol:

-

Tissue Fixation and Embedding: Fix small tissue samples in glutaraldehyde, post-fix in osmium tetroxide, and embed in resin.

-

Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) and mount on grids.

-

Staining: Stain with uranyl acetate (B1210297) and lead citrate.

-

Imaging: Acquire images using a transmission electron microscope.

-

Image Analysis: Use image analysis software (e.g., ImageJ) to measure fibril diameters and density from cross-sections of the tissue.[6][19]

These assays provide a quantitative measure of the total amount of specific collagen types in a tissue sample.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method uses specific antibodies to quantify the amount of collagen type I or III in a solubilized tissue sample.[12]

-

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify and quantify specific collagen peptides after enzymatic digestion of the tissue, providing a highly accurate measure of different collagen types.[22][23][24]

Regulatory Signaling Pathways

The synthesis of both collagen type I and type III is predominantly regulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway.

TGF-β Signaling in Collagen Synthesis

TGF-β is a potent stimulator of collagen gene transcription.[25][26] The canonical pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3), which then translocate to the nucleus and act as transcription factors to upregulate the expression of both COL1A1, COL1A2, and COL3A1 genes.[27][28]

Diagrams

Experimental Workflows

Caption: Experimental workflows for the histological staining of this compound and collagen.

Logical Workflow for Fiber Type Identification

Caption: Logical workflow for the identification and differentiation of this compound and collagen type I.

TGF-β Signaling Pathway in Collagen Synthesis

Caption: Simplified TGF-β signaling pathway leading to the synthesis of collagen type I and III.

References

- 1. web.mit.edu [web.mit.edu]

- 2. Tension tests on mammalian collagen fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scholars@Duke publication: Collagen fibril diameters in arteries of mice. A comparison of manual and computer-aided morphometric analyses. [scholars.duke.edu]

- 5. Connective Tissue: The Histology Guide [histology.leeds.ac.uk]

- 6. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanical Properties of Collagen Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distributions of Types I, II and III Collagen by Region in the Human Supraspinatus Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pathologystudent.com [pathologystudent.com]

- 11. researchgate.net [researchgate.net]

- 12. Immunoquantification of type I, III, IV and V collagen in small samples of human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. quickzyme.com [quickzyme.com]

- 14. mdpi.com [mdpi.com]

- 15. Nanoscale Structure of Type I Collagen Fibrils: Quantitative Measurement of D-spacing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene - COL3A1 [maayanlab.cloud]

- 17. researchgate.net [researchgate.net]

- 18. TGF-beta3 stimulates and regulates collagen synthesis through TGF-beta1-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A fast, robust method for quantitative assessment of collagen fibril architecture from transmission electron micrographs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. graphviz.org [graphviz.org]

- 21. ocf.berkeley.edu [ocf.berkeley.edu]

- 22. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Type III collagen (COL3A1): Gene and protein structure, tissue distribution, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Scaffolding: An In-depth Technical Guide to the Physiological Role of Reticulin in the Spleen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the physiological significance of reticulin in the spleen. This compound, a specialized connective tissue fiber, forms an intricate and vital framework that underpins the spleen's complex immunological and hematological functions. Understanding the nuances of this reticular network is paramount for advancements in immunology, hematology, and the development of targeted therapeutics.

The Architectural Significance of Splenic this compound